1-(4-Methyl-1,3-thiazol-2-yl)guanidine hydrochloride
Overview
Description
“1-(4-Methyl-1,3-thiazol-2-yl)guanidine hydrochloride” is a chemical compound with the molecular formula C5H7ClN4S.ClH . It is a substance with a molecular weight of 227.12 . The compound is characterized by a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Molecular Structure Analysis
The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
The compound has a molecular weight of 227.12 . Thiazole, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Electronic Structure Analysis
- The electronic structure of compounds with a 2-(thiazol-2-yl)guanidine unit, often erroneously represented as 1-(thiazol-2-yl)guanidine, was explored using quantum chemical studies. These compounds are characterized by divalent N(I) oxidation state and show properties of hidden ::N(←L)R character (Bhatia et al., 2012).
Electrochemical Studies
- Investigations on the electroactivity of guanidine derivatives, such as S-[(2-Guanidino-thiazol-4-yl)methyl]isothiourea hydrochloride, showed their potential as electrocatalysts. This is based on their adsorption and electron transfer properties (Skrzypek & Lewkowski, 2011).
Antimicrobial Applications
- Certain guanidine derivatives, like 1,3-di methyl substituted guanidines, have shown promising antibacterial and antifungal activities. This includes effectiveness against bacteria like E. coli and fungi such as Aspergillus Niger (Rawat & Mehra, 2016).
Synthesis Methods
- Research on the synthesis of novel guanidine derivatives via microwave-assisted techniques has been conducted. These compounds have demonstrated significant antibacterial and antifungal properties, offering potential as new drug candidates (Dabholkar & Parab, 2011).
Crystal Structure Analysis
- Studies have been conducted on the crystal structure of compounds containing the guanidine fragment, providing insights into their molecular arrangement and interactions, such as hydrogen bonds and weak π–π stacking interactions (He et al., 2012).
Antiviral Activity
- Some guanidine hydrochloride derivatives have been identified as selective inhibitors of enterovirus replication, targeting specific regions in nonstructural proteins (De Palma et al., 2008).
Metabolite Profiling
- Metabolism of thiamethoxam, a compound containing guanidine, was studied in different plant cultures, revealing the formation of various metabolites and highlighting organ-specific differences in metabolism (Karmakar et al., 2009).
properties
IUPAC Name |
2-(4-methyl-1,3-thiazol-2-yl)guanidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4S.ClH/c1-3-2-10-5(8-3)9-4(6)7;/h2H,1H3,(H4,6,7,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUMBOOFVFTIOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)N=C(N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380221 | |
Record name | N''-(4-Methyl-1,3-thiazol-2-yl)guanidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylthiazol-2-ylguanidine hydrochloride | |
CAS RN |
100599-91-5 | |
Record name | N''-(4-Methyl-1,3-thiazol-2-yl)guanidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 100599-91-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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